Derricin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-15(2)9-11-18-20(24-3)14-12-17(21(18)23)19(22)13-10-16-7-5-4-6-8-16/h4-10,12-14,23H,11H2,1-3H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRVRIPKPTWTO-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38965-77-4, 34211-25-1 | |
| Record name | Derricin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038965774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC270895 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Natural Occurrence and Isolation of Derricin
Molecular and Structural Analysis of Derricin
Advanced Spectroscopic Characterization
The structural framework of Derricin has been established through the application of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide a comprehensive understanding of the molecule's connectivity and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom in the molecule can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments.
Aromatic Protons: Signals for the protons on the two phenyl rings would typically appear in the downfield region of the spectrum. The substitution pattern on each ring influences the chemical shifts and coupling patterns, allowing for precise assignment.
Vinyl Protons: The two protons on the α,β-unsaturated double bond (H-α and H-β) are particularly diagnostic for chalcones. They appear as doublets with a large coupling constant, which is characteristic of a trans configuration.
Prenyl Group Protons: The (3-methylbut-2-enyl) group would show signals for the vinyl proton, the methylene protons, and the two methyl groups, each with a characteristic chemical shift and multiplicity.
Methoxy (B1213986) Group Protons: A sharp singlet in the upfield region would correspond to the three protons of the methoxy (-OCH₃) group.
Hydroxyl Proton: A broad singlet, whose chemical shift can be variable, would indicate the presence of the hydroxyl (-OH) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
Carbonyl Carbon: The ketone carbonyl carbon of the chalcone (B49325) structure is typically observed as a signal in the highly deshielded region of the spectrum.
Aromatic and Vinyl Carbons: The carbon atoms of the phenyl rings and the C=C double bond would resonate in the intermediate region of the spectrum.
Prenyl and Methoxy Carbons: The carbon signals for the prenyl group and the methoxy group would be found in the more shielded, upfield region of the spectrum.
The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the complete structural connectivity of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons/Carbons | 6.0 - 8.0 | 100 - 160 |
| Vinyl Protons/Carbons (α,β-unsaturated) | 7.0 - 8.5 | 120 - 145 |
| Carbonyl Carbon | - | >190 |
| Methoxy Group (CH₃O-) | ~3.8 | 55 - 60 |
| Prenyl Group | 1.5 - 5.5 | 20 - 135 |
| Hydroxyl Proton | Variable | - |
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS is employed to confirm its molecular formula, which is C₂₁H₂₂O₃. nih.gov The technique provides an experimentally determined exact mass that can be compared to the theoretically calculated mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula.
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂O₃ |
| Calculated Exact Mass | 322.1569 g/mol |
Stereochemical Considerations and Isomerism
The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms. For this compound, the primary stereochemical feature arises from the carbon-carbon double bond in its chalcone backbone.
Chalcones possess an α,β-unsaturated ketone system which can give rise to geometric isomerism, specifically E/Z (or cis/trans) isomerism, due to restricted rotation around the double bond.
E (entgegen) isomer: The two high-priority groups (in this case, the phenyl rings) are on opposite sides of the double bond. This is also referred to as the trans isomer.
Z (zusammen) isomer: The two high-priority groups are on the same side of the double bond. This is also referred to as the cis isomer.
Biosynthetic Pathways and Chemical Synthesis
Proposed Biosynthesis of Derricin in Plantae
The formation of this compound in plants is believed to follow the general phenylpropanoid and flavonoid biosynthetic pathways. This multi-step process utilizes fundamental metabolites to construct the core chalcone (B49325) skeleton, which is then further modified to yield the final this compound molecule.
Chalcone synthase (CHS) is the quintessential enzyme in the biosynthesis of all flavonoids, including this compound. nih.govmdpi.com As a type III polyketide synthase, CHS operates as a homodimer and catalyzes the foundational reaction that creates the C15 chalcone scaffold. nih.gov
The catalytic cycle begins when a starter molecule, p-coumaroyl-CoA, is loaded onto a key cysteine residue within the enzyme's active site. mdpi.comebi.ac.uk This is followed by three successive condensation reactions with malonyl-CoA molecules. mdpi.comfrontiersin.org Each condensation step involves the decarboxylation of malonyl-CoA to generate a carbanion that extends the polyketide chain. Following the formation of a linear tetraketide intermediate, CHS orchestrates an intramolecular Claisen condensation, a ring-closing reaction that forms naringenin (B18129) chalcone, the universal precursor to flavonoids. ebi.ac.ukfrontiersin.orgfrontiersin.org
While CHS is the central enzyme, other enzymes are crucial for producing its substrates and processing its product. Upstream, phenylalanine ammonia-lyase (PAL) , cinnamate 4-hydroxylase (C4H) , and 4-coumarate:CoA ligase (4CL) work in sequence to convert L-phenylalanine into p-coumaroyl-CoA. mdpi.com Downstream from CHS, specific tailoring enzymes, such as methyltransferases and prenyltransferases, are required to modify the basic chalcone structure to produce this compound.
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the conversion of L-Phenylalanine to Cinnamic Acid. |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates Cinnamic Acid to form p-Coumaric Acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-Coumaric Acid into its CoA thioester, p-Coumaroyl-CoA. |
| Chalcone Synthase | CHS | Condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone. frontiersin.org |
| O-Methyltransferase | OMT | Proposed to transfer a methyl group to a hydroxyl group on the chalcone B-ring. |
| Prenyltransferase | PT | Proposed to attach a dimethylallyl pyrophosphate (prenyl) group to the chalcone A-ring. |
The assembly of this compound draws upon primary metabolic pools, specifically the shikimate pathway for the aromatic portion and the acetate-malonate pathway for the aliphatic portion that forms the second aromatic ring.
The primary precursor molecules are L-Phenylalanine and Malonyl-CoA . frontiersin.orgmdpi.com Phenylalanine provides the C6-C3 unit comprising the B-ring and the three-carbon bridge, while three units of malonyl-CoA provide the six carbons that form the A-ring.
The sequence of metabolic intermediates leading to this compound is proposed as follows:
Cinnamic Acid and p-Coumaric Acid : L-Phenylalanine is converted into p-coumaric acid via cinnamic acid.
p-Coumaroyl-CoA : The activated form of p-coumaric acid that serves as the starter unit for CHS.
Naringenin Chalcone : The initial C15 scaffold (2',4,4',6'-tetrahydroxychalcone) produced by CHS. frontiersin.org
Modified Chalcones : To achieve the final structure of this compound, naringenin chalcone must undergo specific enzymatic modifications. An O-methyltransferase (OMT) is responsible for adding a methyl group to the 4-position hydroxyl group. Subsequently, a prenyltransferase (PT) catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) moiety to the 3'-position of the A-ring. The precise order of these tailoring reactions is not yet fully elucidated.
Synthetic Approaches to this compound and its Analogues
The chemical synthesis of this compound and related compounds is a key area of research, allowing access to larger quantities of the natural product and enabling the creation of new derivatives for biological evaluation.
Total synthesis aims to construct a molecule from simple, readily available chemical precursors. nih.gov The most prevalent and efficient method for creating the chalcone backbone is the Claisen-Schmidt condensation . This base- or acid-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
For the synthesis of this compound, this strategy would involve the reaction between 2'-hydroxy-3'-prenylacetophenone and 4-methoxybenzaldehyde . The primary challenge in this approach is often the synthesis of the requisite starting materials, especially the prenylated acetophenone. This precursor must be prepared in separate steps, often involving the regioselective prenylation of a simpler phenolic compound. Convergent synthetic routes, where major fragments of the molecule are prepared independently before being combined, are generally favored for efficiency. rsc.org
Hemi-synthesis, also known as semi-synthesis, is a strategy that begins with a complex, naturally occurring molecule that is structurally similar to the target and chemically modifies it. wikipedia.org This can be significantly more efficient than total synthesis if a suitable starting natural product is abundant. wikipedia.org
A potential semi-synthetic route to this compound could start from a non-prenylated but otherwise similar chalcone, such as naringenin chalcone. The key chemical transformations would include:
Regioselective Prenylation : The introduction of the 3-methylbut-2-enyl (prenyl) group onto the 3'-position of the A-ring using an appropriate prenylating agent like prenyl bromide. Controlling the position and avoiding side reactions (such as O-prenylation) is a critical challenge.
Methylation : The addition of a methyl group to the 4-position hydroxyl group, typically using an electrophilic methyl source such as dimethyl sulfate.
This semi-synthetic approach is highly valuable for generating a library of this compound analogues for structure-activity relationship (SAR) studies, where different functional groups can be systematically altered to probe their effect on biological function. nih.govrsc.org
| Strategy | Starting Materials | Key Reaction | Advantages | Challenges |
|---|---|---|---|---|
| Total Synthesis | Simple precursors (e.g., substituted phenols, benzaldehydes) | Claisen-Schmidt Condensation | High versatility; allows for creation of unnatural analogues. | Can be lengthy; synthesis of complex precursors required. |
| Hemi-Synthesis | Structurally related natural products (e.g., Naringenin chalcone) | Regioselective Prenylation and/or Methylation | Fewer steps if starting material is readily available. wikipedia.org | Dependent on availability of starting material; controlling regioselectivity. |
Investigation of Biological Activities and Mechanisms of Action in Preclinical Models
Antineoplastic and Antiproliferative Activities
Derricin has demonstrated the ability to inhibit the growth and proliferation of specific cancer cell lines in vitro.
Inhibition of Cellular Proliferation in Specific Cancer Cell Lines (e.g., HCT116, DLD-1)
Studies have shown that this compound exhibits potent antiproliferative effects on colorectal cancer cell lines, including HCT116 and DLD-1. Both this compound and derricidin (B1238222), another chalcone (B49325), strongly inhibited the total cell count and viability of these cells in vitro. researchgate.net For instance, treatment with 50 μM of this compound decreased the number of HCT116 cells, resulting in approximately 58% reduction of DAPI-stained nuclei. nih.gov In DLD-1 cells, this compound at a concentration of 100 μM reduced cell viability, with a more intense reduction observed after 48 hours of treatment compared to 18 hours. nih.gov An Edu-incorporation assay indicated that both this compound and derricidin reduced the number of proliferating cells at concentrations of 30 and 50 μM in these cell lines. researchgate.net Specifically, 30 μM of this compound inhibited approximately 40% of cell proliferation in HCT116 cells and about 50% in DLD-1 cells. researchgate.net These effects were primarily observed in colorectal cancer cells, suggesting a degree of selectivity. mdpi.com
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in colorectal cancer cell lines. In HCT116 cells, treatment with this compound affected the cell cycle in a dose-dependent manner. nih.govresearchgate.net Untreated HCT116 cells typically show approximately 75% of cells in the G1/G0 phase. researchgate.net Treatment with 30 μM of this compound reduced the proportion of cells in G1/G0 phase to 67.6%, leading to cell cycle arrest in the S phase. nih.govresearchgate.net At a higher concentration of 50 μM, this compound further reduced the G1/G0 population to 54%, resulting in cell cycle arrest in the G2/M phase. nih.govresearchgate.net In DLD-1 cells, treatment with 30 μM and 50 μM of this compound led to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govresearchgate.net this compound treatment had milder effects on the cell cycle progression of non-tumoral intestinal cells (IEC-18), with only a slight arrest at G2/M observed at 50 μM. plos.org
Here is a table summarizing the cell cycle effects of this compound on HCT116 and DLD-1 cells:
| Cell Line | This compound Concentration (μM) | Effect on Cell Cycle Phase | Source |
| HCT116 | 30 | Arrest in S phase | nih.govresearchgate.net |
| HCT116 | 50 | Arrest in G2/M phase | nih.govresearchgate.net |
| DLD-1 | 30 | Accumulation in G0/G1 phase | nih.govresearchgate.net |
| DLD-1 | 50 | Accumulation in G0/G1 phase | nih.govresearchgate.net |
Modulation of Apoptosis-Related Pathways
While the provided search results primarily focus on Wnt/β-catenin signaling and cell cycle arrest, some sources indirectly link the observed reduction in cell viability and proliferation to potential effects on apoptosis. One source mentions that chalcones can induce apoptosis through various mechanisms, including the modulation of pathways like NF-κB, PI3K/Akt, and MAPK. researchgate.net Another study on a different chalcone (isobavachalcone) found it inhibits cell proliferation and induces apoptosis by inhibiting the Akt/GSK-3/β-catenin pathway in colorectal cancer. nih.gov While a direct detailed mechanism of this compound's modulation of specific apoptosis-related pathways is not explicitly detailed in the provided snippets, its antiproliferative effects and induction of cell cycle arrest suggest a potential involvement in regulating cell death mechanisms.
Modulation of Wnt/β-Catenin Signaling Pathway
This compound has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal cancer. nih.govnih.govplos.org
Effects on β-Catenin Localization and Distribution
This compound treatment has been shown to significantly affect the cellular localization and distribution of β-catenin in HCT116 cells. nih.govplos.orgresearchgate.netfigshare.commdpi.com In control or DMSO-treated HCT116 cells, β-catenin protein is predominantly found in the nucleus in nearly 50% of the cells. nih.govresearchgate.net However, upon treatment with 30 μM of this compound for 24 hours, the nuclear staining of β-catenin was significantly reduced, with most cells showing β-catenin localized in the cytoplasm and membrane. nih.govplos.orgresearchgate.netfigshare.com This reduction in nuclear β-catenin staining was quantified, showing that only about 25% of cells treated with this compound exhibited nuclear β-catenin. nih.govresearchgate.net This indicates that this compound is able to disrupt the abnormal nuclear accumulation of β-catenin characteristic of many colorectal cancers. nih.govresearchgate.net
Inhibition of Wnt-Specific Reporter Activity
This compound strongly inhibits Wnt-specific reporter activity, further confirming its role as a negative modulator of the Wnt/β-catenin pathway. nih.govplos.orgnih.govplos.orgresearchgate.netfigshare.comresearchgate.netexlibrisgroup.com In luciferase reporter-gene assays performed in RKO-pBAR/Renilla and HEK293T cell lines, this compound decreased Wnt reporter activity in a concentration-dependent manner. nih.govplos.org this compound significantly inhibited Wnt signaling starting at a concentration of 10 μM in both cell lines. nih.govplos.org Wnt/β-catenin specific reporter assays using HCT116 cells transfected with the TOPFlash plasmid also showed that this compound specifically inhibited Wnt reporter activity after treatment with 30 and 50 μM for 24 hours. researchgate.netfigshare.com These findings demonstrate that this compound directly interferes with the transcriptional activity mediated by the Wnt/β-catenin pathway. nih.govresearchgate.net
Here is a table illustrating the effect of this compound on Wnt-reporter activity:
| Cell Line | This compound Concentration (μM) | Effect on Wnt-Reporter Activity | Source |
| RKO-pBAR/Renilla | 10 | Inhibition observed | nih.govplos.org |
| RKO-pBAR/Renilla | 20 | Concentration-dependent decrease | nih.govplos.org |
| RKO-pBAR/Renilla | 50 | Concentration-dependent decrease | nih.govplos.org |
| HEK293T | 10 | Inhibition observed | nih.govplos.org |
| HEK293T | 20 | Concentration-dependent decrease | nih.govplos.org |
| HEK293T | 30 | Concentration-dependent decrease | nih.govplos.org |
| HCT116 (TOPFlash) | 30 | Specific inhibition | researchgate.netfigshare.com |
| HCT116 (TOPFlash) | 50 | Specific inhibition | researchgate.netfigshare.com |
In vivo Pathway Modulation in Embryonic Models (e.g., Xenopus embryos)
This compound has been investigated for its ability to modulate signaling pathways in in vivo embryonic models, such as Xenopus laevis embryos. Xenopus embryos are a widely used model for studying developmental pathways, including the Wnt/β-catenin signaling pathway, which is crucial for axial patterning. plos.orgresearchgate.netnih.gov Deregulation of the Wnt pathway in Xenopus can lead to axis abnormalities, such as the formation of a secondary axis. plos.orgnih.gov
Research has shown that this compound can inhibit the Wnt/β-catenin pathway in Xenopus laevis embryos. plos.orgresearchgate.net Specifically, this compound was found to effectively rescue the double axis phenotype induced by the injection of xWnt8 mRNA, a known activator of the Wnt pathway. plos.orgresearchgate.net The proportion of rescued double-axis embryos was comparable to that observed with other known Wnt pathway inhibitors. plos.orgresearchgate.net Furthermore, this compound was capable of suppressing the activation of a Wnt-specific luciferase reporter (S01234 reporter) in Xenopus embryos, indicating its inhibitory effect on Wnt-dependent gene expression. plos.orgresearchgate.net These findings suggest that this compound can modulate the Wnt/β-catenin pathway in vivo in this embryonic model. plos.orgresearchgate.net
Antiplatelet Aggregation Effects
This compound has demonstrated antiplatelet aggregation effects. tandfonline.comtandfonline.comgoogle.co.kr Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a target for preventing cardiovascular diseases. tandfonline.compharmgkb.org
Inhibition of Agonist-Induced Platelet Aggregation
Studies have shown that this compound can significantly inhibit platelet aggregation induced by a variety of agonists in human platelet-rich plasma (PRP). tandfonline.comtandfonline.com Agonists tested include adenosine (B11128) 5′-diphosphate (ADP), arachidonic acid (AA), thrombin (THR), collagen (COL), and adrenalin (ADR). tandfonline.comtandfonline.com this compound inhibited aggregation induced by these agonists in a dose-dependent manner. tandfonline.comtandfonline.com This suggests that this compound interferes with multiple pathways involved in platelet activation, as different agonists activate platelets through distinct receptor-mediated mechanisms. pharmgkb.orgmdpi.com
Role of Cyclic Nucleotides (cAMP, cGMP) and Phosphodiesterase Activity
Cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), play a crucial role in regulating platelet function. tandfonline.comtandfonline.comucd.iemdpi.com Elevated levels of cAMP and cGMP are known to inhibit platelet activation and aggregation. tandfonline.comtandfonline.comucd.ie These cyclic nucleotides are degraded by phosphodiesterase (PDE) enzymes. tandfonline.comtandfonline.comucd.iemdpi.com
Research on this compound suggests that its antiplatelet effects may be mediated, at least in part, through the inhibition of phosphodiesterase activity, leading to an increase in intracellular cAMP and/or cGMP levels. tandfonline.comtandfonline.com This is supported by experiments where the combination of this compound with pentoxifylline (B538998) (PTX), a known phosphodiesterase inhibitor, resulted in a significant potentiation of the inhibitory effects on platelet aggregation compared to this compound alone. tandfonline.comtandfonline.com This synergistic effect suggests that this compound may act by inhibiting PDE activity, thereby increasing the levels of cyclic nucleotides that suppress platelet activation. tandfonline.comtandfonline.com Platelets express several PDE isoforms, including PDE2, PDE3, and PDE5, which are involved in regulating cAMP and cGMP levels. ucd.ienih.gov
Investigation of Nitric Oxide (NO) Pathway Involvement
The nitric oxide (NO) pathway is another important regulatory mechanism for platelet function. tandfonline.comtandfonline.commdpi.combiorxiv.org NO activates soluble guanylyl cyclase (sGC), which leads to increased production of cGMP, ultimately inhibiting platelet aggregation. tandfonline.commdpi.combiorxiv.org
Studies have investigated whether the antiplatelet effects of this compound involve the NO pathway. tandfonline.comtandfonline.com Experiments examining the effect of combining this compound with L-arginine, a precursor for NO synthesis, showed that the inhibitory effects of this compound on platelet aggregation were not potentiated by the addition of L-arginine. tandfonline.comtandfonline.com This finding suggests that the antiaggregation effects of this compound are likely not exerted through the NO pathway or by stimulating platelet-derived NO synthesis. tandfonline.comtandfonline.com
Anti-Oomycete Activities
This compound has demonstrated anti-oomycete activities. researchgate.net Oomycetes are a group of eukaryotic microorganisms that include many significant plant pathogens, such as Saprolegnia and Phytophthora species, which cause devastating diseases in agriculture and natural ecosystems. researchgate.netmdpi.comresearchgate.netfrontiersin.org
Studies evaluating the anti-oomycete potential of various compounds, including this compound, have shown promising results. researchgate.net In one study, this compound exhibited anti-Saprolegnia activities. researchgate.net The minimum inhibitory concentration (MIC) values were determined for this compound and other related compounds against Saprolegnia species. researchgate.net this compound showed potent activity with a MIC value of 50 µg/mL, making it one of the most promising compounds tested in that particular study for anti-Saprolegnia activity. researchgate.net This indicates that this compound possesses inhibitory effects against these water molds.
| Compound | MIC Against Saprolegnia Species (µg/mL) |
| This compound | 50 |
| Isocordoin (B1234106) | ≥ 200.0 |
| Compound 3 | 75 |
| Compound 7 | ≥ 200.0 |
Note: Data extracted from search result researchgate.net. "Compound 3" and "Compound 7" refer to specific oxyalkylated derivatives tested in the cited study.
This anti-oomycete activity suggests a potential role for this compound in agricultural applications for controlling plant diseases caused by these pathogens. nih.gov
Mycelium and Spore Inhibition Assays Against Pathogenic Oomycetes (e.g., Saprolegnia species)
Preclinical studies have explored the potential of this compound as an anti-oomycete agent, particularly against pathogenic Saprolegnia species. Saprolegnia species are significant oomycete pathogens that cause saprolegniasis, a disease affecting fish, amphibians, and crustaceans, leading to substantial economic losses in aquaculture. medwinpublishers.comflinders.edu.aucore.ac.uk
Research evaluating isocordoin and its oxyalkylated derivatives, including this compound (identified as compound 2 in one study), demonstrated anti-oomycete activities against Saprolegnia strains. In one study, this compound exhibited promising anti-Saprolegnia activity with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL. Another related compound showed an MIC of 75 µg/mL, while isocordoin and another derivative had MIC values ≥ 200.0 µg/mL, indicating less inhibitory effect. researchgate.net These findings suggest that this compound possesses inhibitory effects on the growth of Saprolegnia species in vitro.
The evaluation of anti-oomycete activity often involves mycelium and spore inhibition assays. medwinpublishers.com While the specific mechanisms of action of this compound against oomycetes are not detailed in the provided search results, chalcones in general have been noted for their potential use against Phytophthora species, another genus of oomycetes. researchgate.net The observed inhibition of Saprolegnia mycelium and spores by this compound highlights its potential as a natural compound for controlling oomycete infections in aquaculture.
Data from a study on the anti-oomycete activity of isocordoin derivatives, including this compound (compound 2), against Saprolegnia species:
| Compound | MIC (µg/mL) |
| Isocordoin (1) | ≥ 200.0 |
| This compound (2) | 50.0 |
| Compound 3 | 75.0 |
| Compound 7 | ≥ 200.0 |
| Other compounds | ≤ 150.0 |
Structure Activity Relationship Sar Studies of Derricin and Its Derivatives
Correlating Structural Features with Wnt/β-Catenin Inhibitory Potency
Studies have demonstrated that derricin is a potent transcriptional inhibitor of the Wnt/β-catenin pathway. nih.govnih.gov This inhibition is associated with the ability of this compound to affect the cellular distribution of β-catenin and reduce Wnt-specific reporter activity. nih.govnih.gov While specific detailed SAR data explicitly linking individual structural features of this compound to quantitative changes in Wnt/β-catenin inhibitory potency were not extensively detailed in the provided search results beyond the comparison with derricidin (B1238222), the general principle of chalcones as modulators of this pathway is established. nih.govnih.govmdpi.com The presence of the chalcone (B49325) core is crucial for this activity. nih.govnih.gov
Comparative SAR with Derricidin and Other Chalcone Analogues
This compound and derricidin are two natural chalcones that have been shown to inhibit the Wnt/β-catenin pathway. nih.govnih.gov A comparative analysis revealed differences in their inhibitory potencies. This compound strongly inhibited Wnt signaling at a concentration of 10 µM, while derricidin required a higher concentration of 50 µM to achieve similar inhibitory levels in certain cell lines. nih.gov This difference in potency, despite both being chalcones and exhibiting Wnt inhibitory activity, suggests that subtle structural variations between this compound and derricidin contribute to their differing efficacies. nih.gov this compound possesses a methoxy (B1213986) group and a prenyl group on one phenyl ring, while derricidin has a prenoxy group on the same ring. nih.govnih.gov These differences in the nature and attachment point of the isoprenoid-derived group and the oxygen-containing substituent likely play a role in their distinct SAR profiles regarding Wnt/β-catenin inhibition.
Other chalcone analogues have also been explored for their biological activities, including anticancer effects often linked to pathways like Wnt/β-catenin. mdpi.comresearchgate.netelifesciences.org These studies on various chalcone derivatives provide broader insights into how modifications to the basic chalcone structure, such as substitutions on the phenyl rings or changes to the linker, can influence biological efficacy. researchgate.netelifesciences.org For instance, modifications to indole-based chalcone derivatives have shown that the position of functional groups and the nature of substituents can significantly impact antiproliferative activity. researchgate.net
Impact of Substitutions and Modifications on Biological Efficacy
The biological efficacy of this compound and its potential derivatives is significantly influenced by structural substitutions and modifications. While the provided information specifically on this compound derivatives and their SAR is limited, general principles from studies on chalcone analogues can be applied. researchgate.netelifesciences.org The introduction of different substituents on the phenyl rings of chalcones can alter their lipophilicity, electronic properties, and steric bulk, all of which impact their interaction with biological targets, including components of the Wnt/β-catenin pathway. researchgate.netelifesciences.org
Studies on various chalcone derivatives have demonstrated that modifications can lead to enhanced potency or altered biological profiles. researchgate.netelifesciences.org For example, novel nitrogen-based chalcone analogues have been synthesized and evaluated for anticancer activity, showing that the presence and nature of nitrogen-containing substituents influence their effectiveness against cancer cell lines. researchgate.net Similarly, modifications in chalcone and pyrazoline derivatives have been explored to identify potent inhibitors of protein-protein interactions relevant to cancer, highlighting the importance of structural variations for binding affinity and biological outcome. elifesciences.org
Although direct detailed data tables on the impact of specific substitutions on this compound's Wnt/β-catenin inhibitory potency were not found, the comparative data between this compound and derricidin serve as a foundational example of how subtle structural differences (methoxy vs. prenoxy group, and the attachment point of the prenyl/prenoxy group) can lead to observable differences in biological activity within the chalcone class. nih.gov
Rational Design Principles for Novel this compound-Based Research Compounds
Rational design principles for developing novel this compound-based research compounds are guided by the understanding of its SAR and the mechanisms by which it exerts its biological effects, particularly its interaction with the Wnt/β-catenin pathway. nih.govnih.govdrugdesign.org The goal of rational design is to create molecules with improved potency, selectivity, and desired pharmacological properties. drugdesign.orgnih.govnih.gov
Based on the known activity of this compound and derricidin as Wnt/β-catenin inhibitors, rational design efforts could focus on modifying the chalcone scaffold to optimize interactions with key proteins in this pathway, such as β-catenin or upstream regulators. nih.govnih.govmdpi.comdrugdesign.org This involves understanding the three-dimensional structure of the target (if known) and the binding mode of existing ligands, like this compound. drugdesign.orgdrugdesign.org
Key principles for rational design of this compound analogues could include:
Targeting specific interactions: Modifying substituents to enhance favorable interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking) with amino acid residues in the binding site of the target protein. drugdesign.orgdrugdesign.orgnih.gov
Modulating pharmacokinetic properties: Introducing substituents to improve properties like solubility, metabolic stability, and cell permeability, which are crucial for in vitro and in vivo efficacy. cdutcm.edu.cn
Exploring isosteric replacements: Substituting functional groups with others of similar size and electronic properties but potentially different metabolic profiles or interaction capabilities.
Rigidifying or introducing flexibility: Modifying the linker or introducing cyclic structures to constrain or increase the conformational flexibility of the molecule, which can impact binding affinity.
Comparative analysis with known inhibitors: Utilizing the SAR information from this compound, derricidin, and other chalcone-based Wnt inhibitors to inform the design of new compounds with potentially improved activity. nih.govmdpi.com
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in rational design by predicting the binding affinity and biological activity of designed compounds before synthesis. ajprd.comelifesciences.orgnih.gov This iterative process of design, synthesis, and testing, guided by SAR data and computational predictions, is central to the rational development of novel this compound-based research compounds with optimized Wnt/β-catenin inhibitory activity. drugdesign.orgnih.gov
Advanced Methodologies and Computational Studies in Derricin Research
In vitro Experimental Models
In vitro studies have been fundamental in characterizing the molecular mechanisms underlying derricin's effects on cancer cells. These models provide a controlled environment to dissect specific cellular and molecular pathways.
Cell Culture Systems for Biological Activity Assays
The primary in vitro tool for assessing this compound's biological activity involves the use of established cell culture systems. Research has predominantly utilized two-dimensional (2D) monolayer cultures of various cell lines to study the compound's effects on cell viability and proliferation.
Notably, studies have focused on colorectal cancer (CRC) cell lines, such as HCT116 and DLD-1, due to the known involvement of the Wnt/β-catenin signaling pathway in this type of cancer. nih.govnih.gov In these cell lines, this compound has been shown to reduce cell viability and inhibit proliferation. nih.gov For instance, in HCT116 cells, a significant decrease in cell viability was observed after treatment with this compound. nih.gov The effects of this compound have also been evaluated in non-transformed cell lines, such as the rat intestinal epithelial cell line IEC-18, to assess its selectivity for cancer cells. nih.gov
While 2D cell cultures have provided valuable initial insights, the use of three-dimensional (3D) cell culture models, such as spheroids, is becoming increasingly important in cancer research. These models more accurately mimic the complex microenvironment of solid tumors, including gradients of nutrients and oxygen, and more closely represent in vivo conditions. Although specific studies employing 3D culture systems to evaluate this compound have not been extensively reported, this methodology represents a crucial next step in understanding its anti-tumor potential in a more physiologically relevant context.
| Cell Line | Cell Type | Observed Effects of this compound |
|---|---|---|
| HCT116 | Human Colorectal Carcinoma | Reduced cell viability and proliferation. nih.gov |
| DLD-1 | Human Colorectal Adenocarcinoma | Inhibition of cell proliferation. nih.gov |
| IEC-18 | Rat Intestinal Epithelium (Non-transformed) | Reduced cell viability at higher concentrations compared to cancer cell lines. nih.gov |
| HEK293T | Human Embryonic Kidney | Used in reporter assays to demonstrate inhibition of Wnt signaling. nih.gov |
| RKO | Human Colon Carcinoma | Utilized in Wnt-specific reporter gene assays. nih.gov |
Gene Expression Analysis (e.g., qRT-PCR, Reporter Assays)
Gene expression analysis has been pivotal in identifying the molecular targets of this compound. A key finding from these studies is the potent inhibitory effect of this compound on the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. nih.govnih.gov
Reporter gene assays have been a primary method to demonstrate this inhibition. In these assays, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a Wnt-responsive promoter. A decrease in luciferase activity upon treatment with a compound indicates inhibition of the pathway. Studies have shown that this compound significantly decreases Wnt-specific reporter activity in HCT116, RKO, and HEK293T cell lines in a concentration-dependent manner. nih.gov
Quantitative real-time polymerase chain reaction (qRT-PCR) is another powerful technique for analyzing gene expression. While specific qRT-PCR data detailing the effects of this compound on downstream targets of the Wnt/β-catenin pathway, such as c-Myc and Cyclin D1, are not extensively available in the reviewed literature, this methodology is crucial for validating the findings from reporter assays and providing a more comprehensive understanding of this compound's impact on the expression of key oncogenes. The known inhibitory effect of this compound on the Wnt pathway strongly suggests that it would modulate the expression of these target genes.
Protein Expression and Localization Studies (e.g., Immunofluorescence, Western Blot)
To complement gene expression studies, the analysis of protein expression and localization provides further evidence of this compound's mechanism of action. Immunofluorescence staining has been effectively used to visualize the subcellular localization of β-catenin, the key effector of the Wnt signaling pathway. nih.govresearchgate.net
In untreated colorectal cancer cells with a constitutively active Wnt pathway, β-catenin is predominantly found in the nucleus, where it acts as a transcriptional co-activator. nih.gov Treatment with this compound has been shown to cause a significant reduction in the nuclear localization of β-catenin in HCT116 cells, with the protein being retained in the cytoplasm and at the cell membrane. nih.govresearchgate.netplos.org This relocalization prevents β-catenin from activating its target genes, thus inhibiting the pro-tumorigenic signaling cascade.
Western blot analysis is a standard technique to quantify the expression levels of specific proteins. Although detailed Western blot analyses quantifying the dose-dependent effects of this compound on key Wnt pathway proteins like total β-catenin, c-Myc, and Cyclin D1 are not extensively documented in the available literature, this method is essential for confirming the downstream consequences of the observed β-catenin relocalization. researchgate.netresearchgate.netnih.gov Such studies would provide direct evidence of this compound's ability to decrease the expression of oncoproteins regulated by the Wnt/β-catenin pathway.
In vivo Animal Models (Preclinical)
Preclinical in vivo animal models are indispensable for evaluating the physiological effects and therapeutic potential of compounds like this compound in a whole-organism context.
Embryonic Models for Pathway Studies (e.g., Xenopus embryos)
The African clawed frog, Xenopus laevis, provides a powerful in vivo embryonic model for studying developmental pathways, including Wnt signaling. The external development and large size of the embryos allow for straightforward manipulation and observation. nih.gov
This compound has been tested in Xenopus embryos to validate its Wnt inhibitory activity observed in vitro. Overactivation of the Wnt pathway in these embryos, for instance by injecting Wnt8 mRNA, leads to the formation of a secondary body axis. nih.govplos.org Research has demonstrated that co-injection of this compound with Wnt8 mRNA can significantly inhibit the formation of this secondary axis, providing strong in vivo evidence for this compound's ability to modulate the Wnt/β-catenin pathway. nih.gov
Rodent Models for Anti-Tumor Efficacy and Chemoprevention Studies (e.g., ApcMin mice, xenograft models)
Rodent models are critical for assessing the anti-tumor efficacy and chemopreventive potential of drug candidates before they can be considered for human trials. The ApcMin (Multiple Intestinal Neoplasia) mouse model is a genetically engineered model that carries a mutation in the Apc gene, a key tumor suppressor in the Wnt pathway. nih.govnih.govmdpi.com These mice spontaneously develop multiple intestinal adenomas, mimicking the human condition of familial adenomatous polyposis and serving as an excellent model for studying intestinal tumorigenesis and testing chemopreventive agents. nih.govnih.govmdpi.com Given this compound's demonstrated ability to inhibit the Wnt/β-catenin pathway, the ApcMin mouse model would be a highly relevant system to evaluate its in vivo efficacy in preventing or treating intestinal polyps. However, to date, specific studies reporting the administration of this compound to ApcMin mice have not been identified in the reviewed scientific literature.
Computational Chemistry and In Silico Approaches
Molecular Docking and Binding Affinity PredictionsMolecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein).dergipark.org.trThis method evaluates the binding compatibility by calculating a scoring function, which estimates the binding affinity, often expressed in kcal/mol.mdpi.comnih.govA lower (more negative) binding energy score generally indicates a more stable and favorable interaction.nih.gov
For this compound, this methodology could be used to identify potential protein targets. For instance, given its known inhibitory effect on the Wnt/β-catenin signaling pathway, docking studies could be performed against key proteins in this cascade, such as β-catenin, GSK3β, or various transcription factors, to predict binding modes and affinities. nih.gov Such a study would identify key amino acid residues involved in the interaction, providing a structural basis for this compound's activity. At present, no such specific docking studies for this compound have been published.
Quantum Chemical Calculations and Spectroscopic Property PredictionQuantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic structure, geometry, and various molecular properties of a compound.jocpr.comnih.govThese methods can accurately calculate properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and predict spectroscopic data (e.g., UV-Vis, IR, NMR spectra).nih.govresearchgate.net
Applying these calculations to this compound would provide fundamental insights into its chemical reactivity and physical properties. For example, the HOMO-LUMO energy gap can indicate the molecule's kinetic stability, while the MEP map can reveal sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Furthermore, theoretical prediction of its spectra can aid in the analysis of experimental spectroscopic data. Currently, there is no available literature detailing these quantum chemical calculations for this compound.
Molecular Dynamics Simulations for Ligand-Target InteractionsMolecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time.mdpi.comBy simulating the movements of atoms and molecules, MD can be used to study the stability of a protein-ligand complex, conformational changes, and the thermodynamics of binding.mdpi.comThis technique offers deeper insights than the static picture provided by molecular docking.mdpi.com
If a potential protein target for this compound were identified through docking, MD simulations could be run on the this compound-protein complex. This would assess the stability of the predicted binding pose, analyze the network of interactions (like hydrogen bonds) over the simulation period, and calculate binding free energies more accurately using methods like MM-PBSA. mdpi.com Such research would validate the docking predictions and provide a more realistic model of the interaction. To date, no MD simulation studies involving this compound have been reported.
Virtual Screening for Analogues and Target IdentificationVirtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.nih.govnih.govIt can be either structure-based (using docking) or ligand-based. In ligand-based virtual screening, the structure of a known active compound, like this compound, is used as a template to find other compounds in a database with similar properties (e.g., shape, pharmacophoric features).mdpi.com
This approach could be used to identify this compound analogues with potentially improved activity or different pharmacokinetic profiles from vast chemical databases like ZINC or ChEMBL. ebi.ac.uk This would accelerate the discovery of new lead compounds for development. Conversely, target-based screening could be used to dock this compound against a panel of known protein targets to identify potential new biological activities. No studies have been published that utilize virtual screening to find analogues of this compound or to identify its molecular targets.
Chemoinformatics for Structural Novelty and Diversity AnalysisChemoinformatics involves the use of computational methods to analyze chemical data, such as molecular structures and their properties.universiteitleiden.nlmdpi.comIt is employed to assess the structural diversity of a compound library, analyze structure-activity relationships (SAR), and evaluate the "drug-likeness" of molecules based on physicochemical properties.mdpi.com
A chemoinformatic analysis of this compound could involve comparing its structural features and physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) against databases of known drugs or natural products. ebi.ac.uk This would help in evaluating its structural novelty and potential as a drug candidate. Such analyses are crucial for prioritizing compounds in the early stages of drug discovery. mdpi.com As of now, no dedicated chemoinformatic studies focusing on the structural novelty and diversity of this compound are available in the literature.
Future Directions in Derricin Academic Research
Elucidating Undiscovered Molecular Targets and Pathways
Current research highlights derricin's interaction with the Wnt/β-catenin pathway, specifically its ability to reduce nuclear localization of β-catenin and inhibit Wnt-reporter activation plos.orgresearchgate.net. However, the full spectrum of this compound's molecular targets and the intricate pathways it influences are yet to be completely elucidated. Future research should employ advanced techniques such as proteomics, metabolomics, and target deconvolution studies to identify additional proteins and biological processes directly or indirectly affected by this compound exposure. Understanding these broader interactions will provide a more comprehensive picture of this compound's biological profile and potential therapeutic implications. While this compound is in preclinical trials, further research is needed to explore its interactions with pathway elements and structure-activity relationships tandfonline.com.
Exploring Synergistic Effects with Other Phytochemicals or Research Compounds
The potential for this compound to act synergistically with other natural compounds or established research agents presents a compelling area for future investigation. Synergistic effects, where the combined effect of two or more substances is greater than the sum of their individual effects, could enhance this compound's efficacy and potentially lower effective concentrations. scholarsresearchlibrary.comnih.govplos.org Research could focus on combining this compound with other known modulators of the Wnt/β-catenin pathway or compounds targeting complementary pathways involved in cellular processes like proliferation, apoptosis, and migration. frontiersin.orgdovepress.comaacrjournals.org Studies exploring these combinations in various in vitro and in vivo models are crucial to identify beneficial interactions and understand the underlying mechanisms of synergy. mdpi.com
Development of Advanced In vitro and In vivo Experimental Models
To accurately assess this compound's biological activities and potential, the development and utilization of more advanced experimental models are essential. Future research should move beyond conventional 2D cell cultures to incorporate more physiologically relevant in vitro models, such as 3D cell cultures, organoids, and microfluidic systems. liveonbiolabs.com These models better mimic the complex cellular environment and tissue architecture found in vivo. Furthermore, exploring a wider range of in vivo models, including genetically engineered mouse models and patient-derived xenografts, will provide valuable insights into this compound's efficacy and mechanisms within a whole-organism context. liveonbiolabs.com Utilizing diverse models relevant to specific diseases or biological processes where this compound shows promise is critical for translating research findings.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
The integration of data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of this compound's effects. frontiersin.orgmetabolon.comtechnologynetworks.com Future research should leverage multi-omics strategies to comprehensively profile the molecular changes induced by this compound at different levels. drugdiscoverynews.comacrpnet.org Integrating these diverse datasets through advanced bioinformatics and computational approaches can reveal complex interactions, identify biomarkers of response, and uncover novel pathways modulated by this compound that would not be apparent from single-omics studies. frontiersin.orgtechnologynetworks.com This integrated approach is crucial for unraveling the intricate mechanisms underlying this compound's biological activities and its potential in complex biological systems.
Advances in Computational Design and Prediction for this compound Derivatives
Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can play a significant role in guiding future research on this compound. nih.govkglakademi.dkmdpi.comresearchgate.net These tools can be used to predict the binding affinity of this compound to potential targets, design novel this compound derivatives with improved potency or specificity, and forecast their pharmacokinetic properties. nih.govresearchgate.net Advances in computational design and prediction can accelerate the discovery and optimization of this compound-based compounds for specific research or potential therapeutic applications, reducing the need for extensive experimental screening.
Q & A
Q. What are the primary mechanisms through which Derricin exerts its anticancer effects in vitro?
this compound inhibits the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and apoptosis. Experimental data from HCT116, DLD-1, and IEC-18 colon cancer cell lines demonstrate dose- and time-dependent suppression of cell growth, with higher concentrations (e.g., 50–100 µM) showing significant cytotoxicity . Methodologically, researchers should validate these effects using luciferase-based Wnt activity assays and immunoblotting for β-catenin degradation markers.
Q. What experimental models are most suitable for initial screening of this compound's bioactivity?
Standardized in vitro models, such as colon cancer cell lines (HCT116, DLD-1) and non-cancerous intestinal epithelial cells (IEC-18), are recommended for preliminary bioactivity screening. These models allow comparative analysis of this compound's selective toxicity and mechanism validation via time-lapse proliferation assays (e.g., 24–72 hours) . Researchers should prioritize cell lines with well-characterized Wnt/β-catenin pathway activity to ensure mechanistic relevance.
Q. How should researchers standardize cytotoxicity assays when evaluating this compound's effects across cell lines?
Key steps include:
- Using validated cell lines with consistent passage numbers.
- Normalizing culture conditions (e.g., serum concentration, incubation time).
- Incorporating a DMSO solvent control to isolate compound-specific effects.
- Employing triplicate technical replicates and time-point measurements (e.g., 24, 48, 72 hours) to capture dynamic responses . Data should be analyzed using non-linear regression models to calculate IC₅₀ values and assess concentration-response relationships.
Advanced Research Questions
Q. How can researchers optimize this compound concentration ranges for dose-response studies in heterogeneous cell populations?
Preliminary range-finding experiments (e.g., 0.1–200 µM) should be conducted to identify sub-toxic vs. cytotoxic thresholds. For heterogeneous populations, single-cell RNA sequencing or flow cytometry can stratify responses across cell subtypes. Adaptive experimental designs, such as sequential Bayesian optimization, may refine concentration gradients based on real-time data .
Q. What strategies resolve contradictions in this compound's reported efficacy across different Wnt/β-catenin signaling assays?
Contradictions may arise from assay-specific sensitivities (e.g., TOPFlash reporter vs. Axin2 mRNA quantification). To address this:
- Cross-validate findings using orthogonal methods (e.g., Western blotting for β-catenin, co-immunoprecipitation for pathway components).
- Control for off-target effects via CRISPR/Cas9-mediated Wnt pathway knockout.
- Perform meta-analyses of published datasets to identify confounding variables (e.g., cell line mutations, serum batch effects) .
Q. What computational methods validate this compound's structure-activity relationships (SAR) in silico before experimental validation?
Molecular docking simulations (e.g., AutoDock Vina) can predict this compound's binding affinity to Wnt pathway targets like β-catenin or GSK3β. Quantum mechanical calculations (e.g., DFT) assess electronic properties influencing reactivity. SAR models should integrate cheminformatics databases (e.g., ChEMBL) to compare this compound with structurally analogous compounds .
Q. How can researchers ensure reproducibility when translating this compound studies from 2D monolayers to 3D organoid models?
Standardize 3D culture matrices (e.g., Matrigel vs. synthetic hydrogels) and oxygen gradients. Use live-cell imaging to track this compound penetration kinetics in spheroids. Cross-reference 2D vs. 3D transcriptional profiles (RNA-seq) to identify context-dependent mechanisms .
Data Management & Methodological Rigor
Q. What criteria should guide the selection of negative controls in this compound experiments?
Negative controls must:
Q. How can researchers integrate this compound studies with existing literature on natural product-derived anticancer agents?
Conduct systematic reviews using PRISMA guidelines to map this compound's unique mechanisms against analogs (e.g., curcumin, resveratrol). Use tools like VOSviewer for bibliometric analysis of co-citation networks and emerging trends .
Q. What frameworks ensure ethical and FAIR (Findable, Accessible, Interoperable, Reusable) data sharing in this compound research?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Publish raw data (e.g., proliferation curves, RNA-seq datasets) in repositories like Zenodo with CC-BY licenses. Use persistent identifiers (DOIs) for compounds and assays .
Q. Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
